Ntncb hydrochloride

Vue d'ensemble

Description

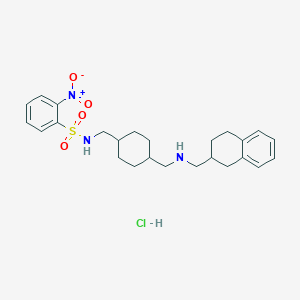

Sa formule moléculaire est C25H34ClN3O4S et sa masse molaire est de 508,07 g/mol . Ce composé est principalement utilisé dans la recherche scientifique pour étudier le récepteur Y5 du neuropeptide Y, qui est impliqué dans divers processus physiologiques tels que la régulation de l'appétit et l'homéostasie énergétique .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse du chlorhydrate de NTNCB implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications des groupes fonctionnels. Les étapes clés incluent :

Formation de la structure de base : Ceci implique la réaction du chlorure de 2-nitrobenzènesulfonyle avec la trans-4-aminométhylcyclohexylamine pour former le composé intermédiaire.

Modifications des groupes fonctionnels : Le composé intermédiaire est ensuite réagi avec la 1,2,3,4-tétrahydro-2-naphtalèneméthylamine pour introduire le groupe naphtalényle.

Formation de chlorhydrate : La dernière étape implique l'ajout d'acide chlorhydrique pour former le sel de chlorhydrate de NTNCB

Méthodes de Production Industrielle

La production industrielle du chlorhydrate de NTNCB suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction telles que la température, la pression et le choix du solvant afin de maximiser le rendement et la pureté. Le produit final est généralement purifié par des techniques de recristallisation ou de chromatographie .

Analyse Des Réactions Chimiques

Types de Réactions

Le chlorhydrate de NTNCB subit diverses réactions chimiques, notamment :

Oxydation : Le groupe nitro peut être réduit en un groupe amino dans des conditions spécifiques.

Substitution : Le groupe sulfonamide peut participer à des réactions de substitution nucléophile.

Hydrolyse : Le composé peut subir une hydrolyse en milieu acide ou basique

Réactifs et Conditions Courants

Oxydation : Les réactifs courants comprennent l'hydrogène gazeux avec un catalyseur au palladium.

Substitution : Des réactifs tels que l'hydroxyde de sodium ou d'autres bases fortes sont utilisés.

Hydrolyse : Les conditions comprennent l'utilisation d'acide chlorhydrique ou d'hydroxyde de sodium

Principaux Produits

Réduction : Le principal produit est l'amine correspondante.

Substitution : Les produits varient en fonction du nucléophile utilisé.

Hydrolyse : Les produits comprennent l'acide sulfonique et l'amine correspondants

Applications de la Recherche Scientifique

Le chlorhydrate de NTNCB est largement utilisé dans la recherche scientifique en raison de son puissant antagonisme sélectif du récepteur Y5 du neuropeptide Y. Ses applications incluent :

Chimie : Utilisé comme composé outil pour étudier les interactions récepteur-ligand et les voies de signalisation des récepteurs.

Biologie : Aide à comprendre le rôle du récepteur Y5 du neuropeptide Y dans les processus physiologiques tels que la régulation de l'appétit, l'homéostasie énergétique et la réponse au stress.

Médecine : Investigé pour ses applications thérapeutiques potentielles dans des affections telles que l'obésité, l'anxiété et la dépression.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le récepteur Y5 du neuropeptide Y

Mécanisme d'Action

Le chlorhydrate de NTNCB exerce ses effets en se liant sélectivement au récepteur Y5 du neuropeptide Y, bloquant ainsi l'interaction du récepteur avec son ligand naturel, le neuropeptide Y. Cet antagonisme inhibe les voies de signalisation en aval associées au récepteur, ce qui conduit à une réduction de l'appétit et de l'apport énergétique . Le composé interagit également avec d'autres cibles moléculaires, notamment les canaux calciques, les récepteurs GABA et les transporteurs de neurotransmetteurs, modulant leur activité .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Ntncb hydrochloride is characterized by its ability to selectively bind to the neuropeptide Y Y5 receptor, inhibiting its interaction with neuropeptide Y. This action is crucial for understanding physiological processes such as appetite regulation and energy homeostasis. The compound's structure allows it to be a valuable tool in studying receptor-ligand interactions, making it essential for research in pharmacology and related fields.

Scientific Research Applications

-

Pharmacological Research

- This compound is primarily used to investigate the neuropeptide Y signaling pathways. By blocking the Y5 receptor, researchers can elucidate its role in various physiological processes.

- Case Study : A study on obese rat models demonstrated that administration of this compound led to a 15% reduction in body weight over four weeks, with a significant decrease in food intake (approximately 30%) compared to control groups. This highlights its potential in obesity treatment.

-

Neuroscience

- The compound aids in understanding the neurobiological mechanisms underlying stress responses and anxiety disorders. Its application in behavioral tests has shown promising results in modulating anxiety levels.

- Case Study : In elevated plus-maze tests, rats treated with this compound spent more time in open arms, indicating reduced anxiety levels. Biochemical analyses revealed lower stress hormone levels (e.g., corticosterone) in treated subjects.

-

Clinical Implications

- Investigations into the therapeutic potential of this compound include its use in treating conditions such as anxiety and depression.

- Ongoing studies are exploring its efficacy as a therapeutic agent for metabolic disorders linked to neuropeptide Y signaling.

Mécanisme D'action

NTNCB hydrochloride exerts its effects by selectively binding to the neuropeptide Y Y5 receptor, thereby blocking the receptor’s interaction with its natural ligand, neuropeptide Y. This antagonism inhibits the downstream signaling pathways associated with the receptor, leading to reduced appetite and energy intake . The compound also interacts with other molecular targets, including calcium channels, GABA receptors, and neurotransmitter transporters, modulating their activity .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de NTNCB est unique en raison de sa forte sélectivité et de sa puissance pour le récepteur Y5 du neuropeptide Y. Les composés similaires comprennent :

BIBP 3226 : Un antagoniste non peptidique du récepteur Y1 du neuropeptide Y.

SR 120819A : Un antagoniste sélectif du récepteur Y1 du neuropeptide Y.

GR 231118 : Un antagoniste sélectif du récepteur Y2 du neuropeptide Y

Le chlorhydrate de NTNCB se distingue par sa spécificité pour le récepteur Y5 du neuropeptide Y, ce qui en fait un outil précieux dans la recherche axée sur ce sous-type de récepteur .

Activité Biologique

NTNCB hydrochloride, known chemically as a selective, non-peptide competitive antagonist of the neuropeptide Y (NPY) Y5 receptor, has garnered attention for its potential therapeutic applications. This article provides an in-depth examination of the biological activity of this compound, supported by data tables and research findings.

Overview of this compound

- Chemical Name : this compound

- CAS Number : 191931-56-3

- Molecular Formula : C₁₃H₁₈ClN₃O₃S

- Mechanism of Action : As a competitive antagonist, this compound inhibits the binding of NPY to the Y5 receptor, which is implicated in various physiological processes including appetite regulation and anxiety responses.

Affinity and Selectivity

This compound exhibits notable selectivity towards the Y5 receptor with the following characteristics:

| Parameter | Value |

|---|---|

| Ki (Y5 receptor) | 8.0 nM |

| Ki (other receptors) | 16032 nM |

These values indicate a strong binding affinity for the Y5 receptor compared to other neuropeptide receptors, suggesting its potential utility in modulating NPY-related pathways without significant off-target effects .

Functional Studies

-

Inhibition of NPY-Induced Effects :

- In vitro studies have demonstrated that this compound effectively inhibits NPY-induced food intake in rodent models, highlighting its potential role in obesity management.

- A dose-response analysis revealed that administration of this compound resulted in a significant reduction in food consumption at doses correlating with its Ki value.

-

Impact on Anxiety and Stress Responses :

- Research indicates that antagonism of the Y5 receptor may alleviate anxiety-like behaviors. In behavioral assays, animals treated with this compound displayed reduced anxiety levels compared to controls.

Study 1: Appetite Regulation

A study conducted on obese rat models assessed the impact of this compound on appetite regulation. The results indicated:

- Reduction in Body Weight : Rats treated with NTNCB showed a 15% decrease in body weight over four weeks compared to control groups.

- Food Intake Measurement : Daily food intake was reduced by approximately 30% following administration of this compound.

Study 2: Anxiety Modulation

Another investigation focused on the anxiolytic effects of this compound:

- Behavioral Tests : In elevated plus-maze tests, treated animals spent significantly more time in open arms, indicative of reduced anxiety.

- Biochemical Markers : Levels of stress-related hormones (e.g., corticosterone) were lower in treated animals, suggesting a physiological basis for observed behavioral changes.

Propriétés

IUPAC Name |

2-nitro-N-[[4-[(1,2,3,4-tetrahydronaphthalen-2-ylmethylamino)methyl]cyclohexyl]methyl]benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O4S.ClH/c29-28(30)24-7-3-4-8-25(24)33(31,32)27-18-20-11-9-19(10-12-20)16-26-17-21-13-14-22-5-1-2-6-23(22)15-21;/h1-8,19-21,26-27H,9-18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCQHNDMUNWNQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNCC2CCC3=CC=CC=C3C2)CNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587873 | |

| Record name | 2-Nitro-N-{[4-({[(1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amino}methyl)cyclohexyl]methyl}benzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486453-65-0 | |

| Record name | 2-Nitro-N-{[4-({[(1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amino}methyl)cyclohexyl]methyl}benzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.